1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a nitrophenyl group attached to the pyrazole ring, which in turn is connected to a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as acetic acid or sulfuric acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The pyrazole ring can interact with specific enzymes, inhibiting their activity and affecting cellular processes. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)-1H-pyrazole: Lacks the carboxylic acid group, which affects its reactivity and biological activity.
1-(2-Aminophenyl)-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by its unique pyrazole structure, this compound has shown promise in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C10H8N2O3
- Molecular Weight : 233.18 g/mol
The compound features a nitrophenyl group at the 2-position and a carboxylic acid group at the 4-position, which contribute to its biological interactions and potential pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of multiple cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
- Colorectal Cancer
- Prostate Cancer
The mechanism of action is believed to involve the inhibition of key enzymes such as topoisomerase and tubulin polymerization, which are critical for cancer cell division and survival .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 12.5 | Inhibition of topoisomerase |
HepG2 | 15.0 | Inhibition of tubulin polymerization |
A549 (Lung Cancer) | 10.0 | DNA alkylation |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties. Studies have reported that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo.
Table 2: Anti-inflammatory Activity
Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
10 | 76 | 86 |
20 | 90 | 93 |
These results suggest that it may serve as a potential therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. It has been tested against:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MDA-MB-231 cells, with an IC50 value of 12.5 µM. The study concluded that the compound's mechanism involves inducing apoptosis through mitochondrial dysfunction .
- Anti-inflammatory Effects in Animal Models : In a rat model of acute inflammation, administration of the compound resulted in a marked reduction in paw swelling and systemic inflammation markers, comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Efficacy : A comprehensive screening against various pathogens revealed that the compound exhibited bactericidal activity with MIC values ranging from 15 to 30 µg/mL against gram-positive and gram-negative bacteria .
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-5-11-12(6-7)8-3-1-2-4-9(8)13(16)17/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAJHIZBDRTTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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